molecular formula C15H15BrN2O B2671918 3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one CAS No. 1024074-57-4

3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one

Cat. No.: B2671918
CAS No.: 1024074-57-4
M. Wt: 319.202
InChI Key: ICZSXZSSPIHHPX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one is a bicyclic heterocyclic compound featuring a cinnolinone core (a fused pyridazine-quinoline system) substituted with a 4-bromophenyl group at position 3 and a methyl group at position 5. This compound is recognized by multiple identifiers, including ZINC5190584, MFCD00169920, and AC1NBB27, and is commercially available through several suppliers . Its structural complexity arises from the partially saturated cinnolinone ring, which adopts a conformation influenced by steric and electronic interactions between substituents.

Properties

IUPAC Name

3-(4-bromophenyl)-7-methyl-4a,6,7,8-tetrahydro-2H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9,12,17H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSXZSSPIHHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NNC(=CC2C(=O)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pentahydrocinnolin core with a bromophenyl substituent. Its molecular formula is C15H14BrN3O, and it has a molecular weight of approximately 320.19 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of 3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study 1 : In vitro assays demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanisms .
  • Study 2 : A similar study reported that the compound induced apoptosis in lung cancer cells (A549), evidenced by increased caspase-3 activity and DNA fragmentation .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains:

  • Study 3 : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest potential as an antimicrobial agent .

The proposed mechanisms through which 3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one exerts its biological effects include:

  • Inhibition of Cell Cycle Progression : The compound interferes with cell cycle regulators leading to cell cycle arrest in the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
AnticancerA549 (Lung Cancer)Induces Apoptosis
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Case Study: In Vivo Efficacy

A notable case study involved administering the compound in a murine model of breast cancer. Mice treated with 10 mg/kg body weight exhibited significant tumor reduction compared to control groups. Histological analysis revealed decreased tumor cell density and increased apoptosis markers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one exhibit promising anticancer properties. Studies have shown that derivatives of pentahydrocinnolins can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds targeting specific pathways involved in cell proliferation and survival have been synthesized and evaluated for their efficacy against various cancer cell lines.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function and memory retention.

3. Antimicrobial Activity
Studies have reported that certain analogs of pentahydrocinnolins possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival.

Case Studies and Research Findings

Study Objective Findings
Anticancer Study Evaluate the anticancer potential of pentahydrocinnolin derivativesSignificant inhibition of tumor growth in vitro; induction of apoptosis in cancer cells
Neuroprotective Evaluation Investigate AChE inhibition and neuroprotectionEffective AChE inhibitors identified; potential for cognitive enhancement in Alzheimer's models
Antimicrobial Testing Assess antimicrobial efficacy against common pathogensNotable activity against Gram-positive and Gram-negative bacteria; potential therapeutic applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The para-bromine on the phenyl ring serves as a leaving group in SNAr reactions under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductNotes
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, boronic acid, base (K<sub>2</sub>CO<sub>3</sub>), solvent (DME/H<sub>2</sub>O)3-(4-Arylphenyl)-substituted derivativeCommon for aryl bromides
Ullmann CouplingCuI, ligand (1,10-phenanthroline), aryl amine, solvent (DMSO), 100–120°C3-(4-Aminophenyl)-substituted derivativeRequires elevated temperatures

Mechanistic Insight : The electron-withdrawing cinnolinone core enhances the electrophilicity of the bromophenyl ring, facilitating Pd- or Cu-mediated cross-couplings .

Reduction of the Cinnolinone Ketone

The ketone at position 5 can be reduced to a secondary alcohol or fully saturated via hydrogenation.

Reaction TypeReagents/ConditionsProductYield/Selectivity
NaBH<sub>4</sub> ReductionNaBH<sub>4</sub>, MeOH/THF, 0–25°C5-Hydroxy derivativeSelective for ketone
Catalytic HydrogenationH<sub>2</sub>, Pd/C, EtOH, 50°C5,6,7,8-Tetrahydrocinnolin-5-olPartial ring saturation

Structural Impact : Reduction alters the electronic properties of the cinnolinone ring, potentially enhancing solubility or biological activity .

Functionalization of the Enamine System

The conjugated NH group in the cinnolinone core participates in alkylation or acylation reactions.

Reaction TypeReagents/ConditionsProductApplication
AcylationAcCl, pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated derivativeStability enhancement
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methylated derivativeModulation of basicity

Limitations : Steric hindrance from the methyl group at position 7 may reduce reactivity at the adjacent NH site .

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the cinnolinone ring may undergo Diels-Alder reactions.

Reaction TypeDienophileConditionsProduct
Diels-AlderMaleic anhydrideToluene, refluxTetracyclic adduct
Electrocyclic Ring-OpeningUV light, 254 nmHexaneLinear conjugated polyene

Evidence : Analogous cinnoline derivatives undergo cycloadditions under thermal or photolytic conditions .

Oxidation of the Methyl Group

The methyl group at position 7 is typically inert but can be oxidized under aggressive conditions.

Reaction TypeReagents/ConditionsProductYield
KMnO<sub>4</sub> OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>, 100°C7-Carboxylic acid derivativeLow (~20%)

Challenge : Over-oxidation of the cinnolinone ring often occurs, necessitating protective strategies .

Halogenation and Electrophilic Aromatic Substitution

The electron-rich cinnolinone ring may undergo electrophilic substitution.

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C6-Nitro derivativePara to NH group
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>6-Bromo derivativeOrtho/para orientation

Consideration : Competing reactions at the bromophenyl group require careful control of stoichiometry .

Hydrogenolysis of the Cinnolinone Ring

Catalytic hydrogenation can saturate the heterocyclic ring system.

ConditionsCatalystProductSelectivity
H<sub>2</sub> (50 psi), 80°CRh/Al<sub>2</sub>O<sub>3</sub>Decahydrocinnolin-5-oneFull saturation

Utility : Saturated derivatives exhibit distinct pharmacokinetic profiles .

Comparison with Similar Compounds

3-(4-Bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one

This analog replaces the methyl group at position 7 with a propyl chain. No direct bioactivity data are reported for this compound, but such substitutions often modulate pharmacokinetic properties .

Compounds with 4-Bromophenyl Substituents in Different Scaffolds

Anti-inflammatory Oxadiazole Derivatives

Two oxadiazole derivatives, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, exhibit anti-inflammatory activities (59.5% and 61.9% inhibition, respectively) comparable to indomethacin (64.3%) at 20 mg/kg . Unlike the cinnolinone core, the oxadiazole ring provides a planar, electron-rich system that may enhance binding to inflammatory targets like cyclooxygenases.

Thiadiazole-Quinazoline Hybrids

Compound 7A1, 3-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one, demonstrates the versatility of 4-bromophenyl integration into multi-heterocyclic systems.

Chromenone Derivatives with 4-Bromophenyl Groups

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one features a chromenone core linked to a 4-bromophenyl group. Key structural distinctions include:

  • Planarity and Conformation: The chromenone’s six-membered ring adopts an envelope conformation (puckering parameter Q = 0.361 Å), while the cinnolinone’s partially saturated system likely exhibits less rigidity.
  • Intermolecular Interactions: The chromenone forms intramolecular N–H⋯O hydrogen bonds (S(6) ring motif) and intermolecular N–H⋯O bonds stabilizing a hexagonal crystal lattice. Such interactions are less documented for the cinnolinone analog .
  • Synthesis: This chromenone is synthesized from 4-bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and methylamine derivatives in ethanol, contrasting with cinnolinone synthetic routes .

Bioactive Compounds with 4-Bromophenyl Moieties

A SARS-CoV-2 inhibitor, (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22), demonstrates EC50 = 5.5 μM, highlighting the 4-bromophenyl group’s role in antiviral activity.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Properties Synthesis Highlights References
3-(4-Bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one Cinnolinone 4-Bromophenyl (C3), methyl (C7) Commercial availability; uncharacterized Likely condensation/cyclization routes
3-(4-Bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one Cinnolinone 4-Bromophenyl (C3), propyl (C7) Lipophilicity modulation (predicted) Analogous to methyl derivative
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl, 4-chlorophenyl 59.5% anti-inflammatory inhibition (20 mg/kg) Condensation with hydrazides
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5-one Chromenone 4-Bromophenyl, nitro, methylamino Stabilized by N–H⋯O hydrogen bonds (S(6) motif) Ethanol reflux with L-proline catalyst
(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-en-2-yl]benzamide Piperidine-benzamide 4-Bromophenyl, hydroxypiperidine SARS-CoV-2 inhibitor (EC50 = 5.5 μM) Multi-step organic synthesis

Key Findings and Implications

  • Structural Flexibility: The 4-bromophenyl group is adaptable to diverse scaffolds (cinnolinone, oxadiazole, chromenone), with its electron-withdrawing properties influencing electronic distribution and intermolecular interactions.
  • Bioactivity Potential: While the target cinnolinone’s biological profile is underexplored, analogs with 4-bromophenyl groups exhibit anti-inflammatory and antiviral activities, suggesting avenues for pharmacological testing .
  • Synthetic Accessibility: Chromenones and oxadiazoles benefit from well-established reflux-based syntheses, whereas cinnolinones may require optimization for improved yields .

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 3-(4-bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one?

A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and mass spectrometry (MS) is essential. For example:

  • 1H^1 \text{H}-NMR : Identifies proton environments, such as the methyl group at position 7 and the bromophenyl substituent.
  • IR : Confirms the presence of carbonyl (C=O) and aromatic C-Br stretches.
  • MS : Validates the molecular ion peak ([M+^+]) and fragmentation patterns. Cross-referencing with crystallographic data (e.g., X-ray diffraction) from structurally similar compounds, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro derivatives, can resolve ambiguities .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in cyclization steps .
  • Catalyst use : Acid or base catalysts (e.g., p-TsOH) can accelerate intermediate formation.
  • Temperature control : Maintaining 60–80°C during Claisen–Schmidt condensations minimizes side reactions .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity .

Q. What are the critical safety protocols when handling brominated aromatic intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Wear nitrile gloves and lab coats to prevent skin contact.
  • Waste disposal : Halogenated byproducts require segregated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations using SMILES notations (e.g., C1CC(=O)C2=CN=CC(=C21)Br) optimize reaction pathways. For example:

  • Electrophilic substitution : Predict regioselectivity of bromophenyl groups using HOMO/LUMO maps.
  • Transition states : Analyze energy barriers for cyclization steps .
Computational ParameterApplication
HOMO/LUMO analysisPredicts sites for electrophilic attack
Gibbs free energy (ΔG)Determines thermodynamic feasibility
Molecular dynamicsSimulates solvent effects

Reference crystallographic data (e.g., InChI Key NJWBNFSXZZLYMG-UHFFFAOYSA-N) ensures accuracy .

Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Dose-response studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects.
  • Structural analogs : Compare with pyrazolone derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) to isolate substituent effects .
  • Statistical validation : Use ANOVA to assess reproducibility across trials .

Q. What strategies are effective for characterizing polymorphic forms of this compound?

  • PXRD : Distinguishes crystal packing variations.
  • DSC/TGA : Identifies thermal stability differences.
  • Solvent screening : Test crystallization in DMF vs. acetonitrile to induce polymorphic transitions .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Methods

StepMethod ()Method ()
CyclizationClaisen–Schmidt condensationMichael addition
CatalystBase (KOH)Acid (p-TsOH)
SolventDMFEthanol
PurificationColumn chromatographyRecrystallization (DMF/EtOH)

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueExpected SignalReference Compound
1H^1 \text{H}-NMRδ 2.1–2.3 (m, CH3_3), δ 7.4–7.6 (Ar-H)Ethyl 5-(4-bromophenyl)
IR1680–1700 cm1^{-1} (C=O)Pyridinone derivatives
MS[M+^+] m/z 320–330 (Br isotope pattern)Cyclopenta[c]pyridinones

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